molecular formula C6H8NaO5S- B13032391 Sodium3-sulphonatopropylacrylate

Sodium3-sulphonatopropylacrylate

Cat. No.: B13032391
M. Wt: 215.18 g/mol
InChI Key: MQVAZNSVAFSSTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-sulphonatopropylacrylate is a chemical compound known for its unique properties and applications in various fields. It is a water-soluble monomer that contains both a sulfonate group and an acrylate group, making it highly reactive and versatile in polymerization reactions. This compound is often used in the synthesis of polymers and copolymers, which find applications in diverse industries such as water treatment, textiles, and biomedical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-sulphonatopropylacrylate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropylacrylate with sodium sulfite under basic conditions. The reaction typically proceeds as follows:

CH2=CHCOOCH2CH2Cl+Na2SO3CH2=CHCOOCH2CH2SO3Na+NaCl\text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{SO}_3\text{Na} + \text{NaCl} CH2​=CHCOOCH2​CH2​Cl+Na2​SO3​→CH2​=CHCOOCH2​CH2​SO3​Na+NaCl

The reaction is carried out in an aqueous medium, and the product is isolated by filtration and purification techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of sodium 3-sulphonatopropylacrylate often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and advanced purification methods such as ion exchange chromatography are employed to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-sulphonatopropylacrylate undergoes various chemical reactions, including:

    Polymerization: It readily participates in free radical polymerization to form homopolymers and copolymers.

    Substitution: The sulfonate group can undergo nucleophilic substitution reactions.

    Addition: The acrylate group can participate in Michael addition reactions.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used under thermal or UV conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under mild conditions.

    Addition: Michael addition reactions typically require a base catalyst and proceed at room temperature.

Major Products

    Homopolymers: Poly(sodium 3-sulphonatopropylacrylate) with applications in water treatment and superabsorbent materials.

    Copolymers: Copolymers with other acrylates or methacrylates used in coatings, adhesives, and biomedical devices.

Scientific Research Applications

Sodium 3-sulphonatopropylacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as hydrophilicity and ion exchange capacity.

    Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.

    Medicine: Utilized in the formulation of biocompatible materials for medical devices and wound dressings.

    Industry: Applied in water treatment processes to remove heavy metals and other contaminants, as well as in the textile industry for dye fixation and fabric finishing.

Mechanism of Action

The mechanism of action of sodium 3-sulphonatopropylacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The sulfonate group provides ionic interactions, while the acrylate group allows for covalent bonding through free radical polymerization. These interactions result in the formation of hydrogels and other polymeric structures with unique mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-acrylamido-2-methylpropane sulfonate: Another sulfonate-containing monomer used in similar applications.

    Sodium styrene sulfonate: A monomer with a sulfonate group attached to a styrene backbone, used in the synthesis of ion-exchange resins.

    Sodium methacrylate: Contains a methacrylate group instead of an acrylate group, used in the production of superabsorbent polymers.

Uniqueness

Sodium 3-sulphonatopropylacrylate is unique due to its combination of a sulfonate group and an acrylate group, which provides both ionic and covalent bonding capabilities. This dual functionality allows for the synthesis of polymers with tailored properties, making it highly versatile and valuable in various applications.

Properties

Molecular Formula

C6H8NaO5S-

Molecular Weight

215.18 g/mol

IUPAC Name

sodium;2-methylidene-5-sulfonatopentanoate

InChI

InChI=1S/C6H10O5S.Na/c1-5(6(7)8)3-2-4-12(9,10)11;/h1-4H2,(H,7,8)(H,9,10,11);/q;+1/p-2

InChI Key

MQVAZNSVAFSSTL-UHFFFAOYSA-L

Canonical SMILES

C=C(CCCS(=O)(=O)[O-])C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.